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Abstract
Spiro[2.5]octan-5-one is a saturated bicyclic ketone featuring a cyclopropane ring fused at a

single carbon atom to a cyclohexanone ring. This unique spirocyclic architecture imparts

significant three-dimensionality and conformational rigidity, making it a valuable scaffold in

medicinal chemistry and a versatile intermediate in organic synthesis.[1][2] Its inherent chirality

and the potential for diastereoisomerism upon substitution present both challenges and

opportunities in the design of complex molecular targets. This guide provides a comprehensive

analysis of its molecular structure, conformational preferences, spectroscopic signature, and

stereochemical nuances. Furthermore, it details established synthetic protocols and explores

its application in the context of drug development.

Molecular Structure and Conformational Analysis
The structure of spiro[2.5]octan-5-one is defined by the spiro-fusion of a cyclopropane ring

and a cyclohexanone ring at the C3 carbon. This fusion creates a rigid framework that

significantly influences its chemical and physical properties.
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Cyclopropane Ring: The three-membered ring is inherently strained and planar, with C-C-C

bond angles of approximately 60°.

Cyclohexanone Ring: To alleviate steric and torsional strain, the six-membered ring

predominantly adopts a chair conformation. The presence of the spiro-fused cyclopropane

ring and the C5-carbonyl group influences the dynamics of the chair-to-chair interconversion.

Spiro-Center: The quaternary C3 carbon, the point of fusion, is a key structural feature.

Computational studies on related spirocyclic systems, such as 1-oxaspiro[2.5]octane, have

shown that chair-like conformers are energetically favored.[3][4] For spiro[2.5]octan-5-one,

the cyclohexane ring is expected to exist in a dynamic equilibrium between two chair

conformers. The energy barrier for this ring inversion has been studied in related molecules like

spiro[2.5]octan-6-ol, providing insight into the conformational mobility of this system.[5]

Predicted Structural Parameters
While extensive experimental crystallographic data for the parent molecule is not widely

available, Density Functional Theory (DFT) calculations can provide reliable predictions of its

geometry.[2]
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Parameter Predicted Value Causality and Insights

C=O Bond Length (C5-O) ~1.22 Å

Typical for a ketone carbonyl

group. This bond is crucial for

the molecule's reactivity, acting

as an electrophilic site and a

handle for further

functionalization.

Cyclohexane C-C Bonds ~1.53 - 1.54 Å

Standard sp³-sp³ carbon-

carbon single bond lengths.

The chair conformation

minimizes torsional strain,

leading to these expected

values.

Cyclopropane C-C Bonds ~1.51 Å

Slightly shorter than typical

alkane C-C bonds due to

increased s-character in the

bonding orbitals, a

consequence of ring strain.

C4-C5-C6 Bond Angle ~117°

The presence of the sp²

hybridized carbonyl carbon

widens this angle from the

ideal tetrahedral angle of

109.5°, influencing the overall

shape of the cyclohexanone

ring.

Dihedral Angles Variable

The specific dihedral angles

define the chair conformation.

Their precise values are key to

understanding the spatial

relationship between

substituents, which is critical

for predicting stereoselective

reactions.
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Spectroscopic Characterization
The structural features of spiro[2.5]octan-5-one give rise to a distinct spectroscopic signature,

which is essential for its identification and characterization.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for elucidating the detailed structure of spiro-diketones and related

compounds.[6]

¹H NMR: The proton spectrum is expected to be complex due to the rigid, asymmetric nature

of the molecule.

Cyclopropane Protons (C1, C2): These protons would appear in the upfield region

(approx. 0.5-1.5 ppm) and exhibit complex splitting patterns (geminal and vicinal coupling).

Cyclohexanone Protons: Protons alpha to the carbonyl (C4, C6) would be deshielded,

appearing further downfield (approx. 2.0-2.5 ppm). The remaining methylene protons (C7,

C8) would reside in the 1.6-2.0 ppm range. The fixed chair conformation can lead to

distinct signals for axial and equatorial protons.

¹³C NMR: The carbon spectrum provides a clear map of the carbon framework.

Carbonyl Carbon (C5): This signal is the most deshielded, appearing significantly

downfield around 200-210 ppm.[6]

Spiro-Carbon (C3): As a quaternary carbon, this signal would be weak and appear in a

unique region for spiro-centers.

Cyclohexanone Carbons (C4, C6, C7, C8): These would appear in the aliphatic region,

typically between 20-50 ppm.

Cyclopropane Carbons (C1, C2): These carbons are highly shielded due to ring strain and

would appear in the upfield region of the aliphatic spectrum (approx. 10-25 ppm).

Infrared (IR) Spectroscopy
IR spectroscopy is primarily used to identify key functional groups.[7]
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Vibrational Mode
Expected Frequency
(cm⁻¹)

Significance

C=O Stretch (Ketone) ~1715 cm⁻¹

A strong, sharp absorption

band characteristic of a

saturated six-membered ring

ketone. This is the most

diagnostic peak in the IR

spectrum.

sp³ C-H Stretch 2850-3000 cm⁻¹

Represents the C-H bonds of

the cyclohexane and

cyclopropane methylene

groups.

Cyclopropane C-H Stretch ~3050 cm⁻¹

The C-H bonds on the

cyclopropane ring may show a

weaker, distinct stretch at

slightly higher wavenumbers

due to ring strain.

Stereochemistry: The Chiral Core
Stereochemistry is a critical aspect of spiro[2.5]octan-5-one, profoundly influencing its

biological activity and its utility as a chiral building block.[8][9]

Chirality and Enantiomers
The spiro-carbon (C3) in spiro[2.5]octan-5-one is a stereocenter, rendering the molecule

chiral. It exists as a pair of non-superimposable mirror images known as enantiomers: (R)-

spiro[2.5]octan-5-one and (S)-spiro[2.5]octan-5-one.

Physical Properties: Enantiomers share identical physical properties such as boiling point,

melting point, and solubility.

Optical Activity: They rotate plane-polarized light in equal but opposite directions.
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Biological Activity: Crucially, enantiomers can interact differently with other chiral molecules,

such as enzymes and receptors in the body, often leading to one enantiomer being

biologically active while the other is inactive or even detrimental.[8]

Spiro[2.5]octan-5-one

Relationship
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(R)-spiro[2.5]octan-5-one
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(Enantiomers)

Click to download full resolution via product page

Caption: Enantiomeric relationship of spiro[2.5]octan-5-one.

Diastereomers
Substitution on the cyclohexanone ring can introduce additional stereocenters, leading to the

formation of diastereomers. For instance, a substituent at the C7 position would create four

possible stereoisomers: (3R, 7R), (3S, 7S), (3R, 7S), and (3S, 7R). The (3R, 7R) and (3S, 7S)

isomers are enantiomers of each other, as are the (3R, 7S) and (3S, 7R) isomers. However, the

relationship between (3R, 7R) and (3R, 7S) is diastereomeric. Unlike enantiomers,

diastereomers have different physical and chemical properties and can be separated by

standard laboratory techniques like chromatography.

Synthesis and Methodologies
The synthesis of spiro[2.5]octan-5-one and its derivatives is a key area of research, given

their utility as intermediates.[10][11] A common and effective route starts from the readily

available 1,3-cyclohexanedione.[2]
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Synthetic Workflow

1,3-Cyclohexanedione

3-Methoxycyclohex-2-en-1-one

Methyl Enol Ether Formation
(MeOH, H⁺)

4-Methoxy-spiro[2.5]oct-4-en-1-one
(Incorrect intermediate name in source, logical intermediate shown)

Simmons-Smith
Cyclopropanation

(CH₂I₂, Zn-Cu)

Spiro[2.5]octan-5-ol

Reduction / Hydrolysis
(e.g., NaBH₄ then H₃O⁺)

Spiro[2.5]octan-5-one

Oxidation
(e.g., PCC, Swern)

Click to download full resolution via product page

Caption: Synthetic pathway to spiro[2.5]octan-5-one.

Experimental Protocol: Synthesis from 1,3-
Cyclohexanedione
This multi-step synthesis provides a reliable pathway to the target molecule.[2]
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Step 1: Methyl Enol Ether Formation

Reaction: 1,3-cyclohexanedione is reacted with methanol in the presence of an acid catalyst

(e.g., sulfuric acid) to selectively form 3-methoxycyclohex-2-en-1-one.

Causality: The acid protonates a carbonyl oxygen, making the carbon more electrophilic for

attack by methanol. The reaction favors the formation of the more stable conjugated enol

ether.

Step 2: Simmons-Smith Cyclopropanation

Reaction: The enol ether from Step 1 is treated with a carbenoid, typically generated from

diiodomethane and a zinc-copper couple (Zn-Cu).

Causality: The Simmons-Smith reagent adds a methylene (CH₂) group across the double

bond of the enol ether in a stereospecific syn-addition, forming the cyclopropane ring. This is

a crucial step for constructing the spiro-junction.

Step 3: Ring Opening and Reduction

Reaction: The product from Step 2 is treated with a reducing agent (e.g., sodium

borohydride) followed by an acidic workup.

Causality: The reducing agent reduces the ketone to a secondary alcohol. The acidic workup

hydrolyzes the enol ether, which tautomerizes to the ketone, which is then reduced. A more

direct approach might involve hydrolysis first, then reduction of the resulting spiro-diketone.

The referenced protocol suggests a direct conversion to spiro[2.5]octan-5-ol.[2]

Step 4: Oxidation to the Ketone

Reaction: The secondary alcohol, spiro[2.5]octan-5-ol, is oxidized to the target ketone,

spiro[2.5]octan-5-one.

Causality: Standard oxidizing agents like pyridinium chlorochromate (PCC) or a Swern

oxidation are effective for converting secondary alcohols to ketones without over-oxidation.

This final step yields the desired product.
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Applications in Research and Drug Development
The rigid, three-dimensional nature of the spiro[2.5]octane scaffold is highly attractive in drug

discovery.[12]

Scaffold Rigidity: Unlike flexible acyclic or monocyclic molecules, the conformational

restriction of spirocycles can lead to higher binding affinity and selectivity for biological

targets by reducing the entropic penalty upon binding.[2]

Exploring Chemical Space: The spiro[2.5]octan-5-one core provides a unique vectoral

array for substituents, allowing medicinal chemists to explore novel regions of chemical

space and develop new intellectual property.

Synthetic Intermediate: It serves as a key intermediate for the synthesis of more complex

pharmaceutical agents and natural products.[1][10] The ketone functionality is a versatile

handle for a wide range of transformations, including reductive amination, Wittig reactions,

and aldol condensations.

Conclusion
Spiro[2.5]octan-5-one is more than a simple bicyclic ketone; it is a molecule of significant

structural and stereochemical complexity. Its rigid framework, governed by the fusion of a

strained cyclopropane ring and a chair-like cyclohexanone, provides a unique platform for

synthetic and medicinal chemistry. A thorough understanding of its conformational behavior,

spectroscopic properties, and inherent chirality is paramount for researchers aiming to leverage

this scaffold in the development of novel therapeutics and complex molecular architectures.

The synthetic pathways established provide a solid foundation for accessing this valuable

building block, paving the way for future innovations in drug discovery and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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